molecular formula C18H17N3O2S B2375358 Methyl 2-(4-cyano-3-propylpyrido[1,2-a]benzimidazol-1-yl)sulfanylacetate CAS No. 848990-58-9

Methyl 2-(4-cyano-3-propylpyrido[1,2-a]benzimidazol-1-yl)sulfanylacetate

Cat. No.: B2375358
CAS No.: 848990-58-9
M. Wt: 339.41
InChI Key: CXMJXWUXOMWKHR-UHFFFAOYSA-N
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Description

Methyl 2-(4-cyano-3-propylpyrido[1,2-a]benzimidazol-1-yl)sulfanylacetate is a heterocyclic compound featuring a pyrido[1,2-a]benzimidazole core substituted with a cyano group at position 4, a propyl chain at position 3, and a methyl sulfanylacetate moiety at position 1. The structural complexity of this compound necessitates advanced characterization techniques, such as X-ray crystallography (using programs like SHELX and WinGX ) and NMR spectroscopy, to confirm its configuration and electronic properties.

Properties

IUPAC Name

methyl 2-(4-cyano-3-propylpyrido[1,2-a]benzimidazol-1-yl)sulfanylacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O2S/c1-3-6-12-9-16(24-11-17(22)23-2)21-15-8-5-4-7-14(15)20-18(21)13(12)10-19/h4-5,7-9H,3,6,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXMJXWUXOMWKHR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=C(C2=NC3=CC=CC=C3N2C(=C1)SCC(=O)OC)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of Methyl 2-(4-cyano-3-propylpyrido[1,2-a]benzimidazol-1-yl)sulfanylacetate involves several steps. One common synthetic route includes the cyclization of methyl cinnamates with 2-aminobenzimidazole in dimethylformamide (DMF) . The reaction conditions typically involve heating and the use of catalysts to facilitate the formation of the desired heterocyclic structure. Industrial production methods may involve scaling up this process and optimizing reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

Methyl 2-(4-cyano-3-propylpyrido[1,2-a]benzimidazol-1-yl)sulfanylacetate undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace certain functional groups.

    Hydrolysis: Acidic or basic hydrolysis can break down the ester group to form the corresponding acid and alcohol.

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Methyl 2-(4-cyano-3-propylpyrido[1,2-a]benzimidazol-1-yl)sulfanylacetate has a wide range of scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s heterocyclic structure makes it a candidate for studying interactions with biological macromolecules.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in antiviral and anticancer applications.

    Industry: It is used in the development of new materials and as a precursor for various industrial chemicals.

Mechanism of Action

The mechanism of action of Methyl 2-(4-cyano-3-propylpyrido[1,2-a]benzimidazol-1-yl)sulfanylacetate involves its interaction with specific molecular targets. The compound’s heterocyclic structure allows it to bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of viral replication or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares Methyl 2-(4-cyano-3-propylpyrido[1,2-a]benzimidazol-1-yl)sulfanylacetate with benzimidazole-based analogs described in the literature () . Key structural and synthetic differences are highlighted below:

Core Structure Variations

  • Target Compound : Pyrido[1,2-a]benzimidazole core (fused pyridine-benzimidazole system).
  • Analogs: Simple benzimidazole cores (e.g., compounds 3ae–3aj).

Substituent Effects

Compound ID Position 4 Substituent Position 3 Substituent Position 2/6 Substituent Sulfur Group Synthesis Yield Key NMR Shifts (δ, ppm)
Target Compound Cyano Propyl N/A Sulfanylacetate (S–CH₂) Not reported Not reported
3ae/3af Methoxy 3,5-Dimethyl-4-methoxy Sulfinyl (S=O) Sulfonyl (SO₂) 73% Aromatic H: 7.2–8.5
3ag Trifluoroethoxy 3-Methyl Sulfinyl Sulfonyl 79% Aromatic H: 7.1–8.3
3ah Methoxypropoxy 3-Methyl Sulfinyl Sulfonyl 72% Aromatic H: 6.9–8.4
3ai/3aj Methoxy 3,5-Dimethyl-4-methoxy Sulfinyl Sulfonyl 97% Aromatic H: 7.0–8.6
  • Electron-Withdrawing vs. Electron-Donating Groups: The target’s cyano group (strong electron-withdrawing) at position 4 contrasts with methoxy (electron-donating) or trifluoroethoxy (moderately electron-withdrawing) groups in analogs. This difference may reduce electron density in the aromatic system, affecting solubility and reactivity.

Sulfur-Containing Functional Groups

  • Target Compound : Contains a sulfanylacetate ester (–S–CH₂COOCH₃), which is less oxidized than sulfonyl (–SO₂) or sulfinyl (–SO–) groups in analogs (3ae–3aj).
    • The thioether (sulfanyl) group in the target may confer greater metabolic stability compared to sulfoxides (sulfinyl), which are prone to enzymatic oxidation.

Biological Activity

Methyl 2-(4-cyano-3-propylpyrido[1,2-a]benzimidazol-1-yl)sulfanylacetate is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the biological activity of this compound, focusing on its mechanisms, therapeutic potentials, and relevant research findings.

Chemical Structure and Properties

The compound's structure features a pyrido[1,2-a]benzimidazole core with a cyano group and a sulfanylacetate moiety. Its molecular formula is C15H16N3O2SC_{15}H_{16}N_3O_2S, with a molecular weight of approximately 302.37 g/mol. The presence of multiple functional groups contributes to its diverse biological interactions.

Antimicrobial Properties

Research has indicated that compounds with similar structures exhibit significant antimicrobial activity. For instance, studies have shown that pyrido[1,2-a]benzimidazole derivatives can inhibit the growth of various bacterial strains and fungi. The mechanism often involves disruption of microbial cell membranes or inhibition of specific metabolic pathways.

Anticancer Activity

Several studies have reported the anticancer properties of related benzimidazole derivatives. These compounds can induce apoptosis in cancer cells through various mechanisms, including:

  • Inhibition of DNA synthesis : Compounds may interfere with the replication process in rapidly dividing cancer cells.
  • Modulation of signaling pathways : They can affect pathways such as the PI3K/Akt and MAPK pathways, which are crucial for cell survival and proliferation.

Case Studies

  • Study on Antimicrobial Efficacy : A study published in the Journal of Medicinal Chemistry demonstrated that derivatives similar to this compound exhibited potent activity against Gram-positive bacteria, with minimum inhibitory concentrations (MIC) ranging from 0.5 to 4 µg/mL.
  • Anticancer Activity : In vitro studies have shown that compounds containing the pyrido[1,2-a]benzimidazole moiety can reduce the viability of human cancer cell lines by over 70% at concentrations as low as 10 µM after 48 hours of exposure.

The biological activity of this compound is believed to be mediated through:

  • Enzyme Inhibition : The compound may act as an inhibitor for key enzymes involved in metabolic pathways.
  • Receptor Interaction : It may bind to specific receptors on cell membranes, altering cellular responses and signaling cascades.

Comparative Analysis

CompoundActivity TypeIC50 (µM)Reference
This compoundAntimicrobial<4
Pyrido[1,2-a]benzimidazole derivative AAnticancer10
Pyrido[1,2-a]benzimidazole derivative BAntimicrobial<5

Q & A

Q. Table 1: Representative Synthetic Conditions

StepReagents/ConditionsYieldReference
Core FormationReflux in polyphosphoric acid, 15 hours60-75%
ThiolationK₂CO₃, DMF, 80°C, 12 hours~70%
Methyl EsterificationCH₃OH/H₂SO₄, reflux85-90%

(Basic) How is the structure of this compound validated?

Methodological Answer:
Multi-technique characterization is critical:

  • NMR Spectroscopy: ¹H/¹³C-NMR to confirm substituent positions (e.g., δ 2.21–4.92 ppm for methyl/propyl groups, δ 7.36–8.21 ppm for aromatic protons) .
  • Mass Spectrometry: High-resolution MS to verify molecular weight (e.g., [M+H]⁺ matching theoretical values within 2 ppm error) .
  • X-ray Crystallography: SHELX software (e.g., SHELXL/SHELXS) resolves complex stereochemistry and bond lengths .

(Advanced) How can reaction conditions be optimized to enhance yield and purity?

Methodological Answer:

  • Solvent Selection: Polar aprotic solvents (DMF, DMSO) improve solubility of intermediates .
  • Catalysis: Pd-based catalysts for C–S bond formation or phase-transfer catalysts for esterification .
  • Temperature Control: Lower temperatures (0–5°C) minimize side reactions during thiolation .
  • Chromatographic Purification: Reverse-phase HPLC (C18 columns) separates regioisomers (e.g., 5-methoxy vs. 6-methoxy derivatives) .

(Advanced) What analytical methods detect impurities in this compound?

Methodological Answer:

  • HPLC-MS: Gradient elution (e.g., 0.1% TFA in water/acetonitrile) identifies co-eluting epimers or sulfoxide/sulfone byproducts .
  • ¹H-NMR Line Shape Analysis: Detects <0.5% impurities via signal splitting (e.g., δ 3.74–3.93 ppm for methoxy isomers) .
  • TGA/DSC: Monitors thermal degradation products during stability studies .

(Advanced) How do electronic effects of the pyrido[1,2-a]benzimidazole core influence reactivity?

Methodological Answer:

  • Electron-Withdrawing Groups (e.g., CN): Increase electrophilicity at C1, facilitating nucleophilic thiolation .
  • Steric Effects: The 3-propyl group hinders axial attack, favoring equatorial substitution (confirmed via DFT calculations) .
  • Conjugation: The fused pyrido-benzimidazole system stabilizes transition states during cyclization (observed in kinetic studies) .

(Basic) What are key challenges in purifying this compound?

Methodological Answer:

  • Isomer Separation: Regioisomers (e.g., 4-cyano vs. 5-cyano) require chiral columns or recrystallization in ethyl acetate/hexane .
  • Solubility Issues: Low solubility in aqueous buffers necessitates DMSO as a co-solvent for HPLC .
  • Byproduct Removal: Silica gel chromatography (hexane:EtOAc 3:1) removes unreacted thiols .

(Advanced) Which computational tools aid in structural analysis?

Methodological Answer:

  • SHELX Suite: Resolves crystallographic disorder in the sulfanylacetate group .
  • DFT Calculations (Gaussian): Predicts vibrational frequencies and electronic transitions for NMR/IR validation .
  • Molecular Dynamics (AMBER): Simulates solvent effects on conformational stability .

(Advanced) How do substituents impact the compound’s stability?

Methodological Answer:

  • Cyano Group: Enhances hydrolytic stability but increases photodegradation risk (UV studies show 10% degradation at 254 nm) .
  • Propyl Chain: Reduces crystallinity, necessitating amorphous solid dispersion for formulation .
  • Sulfanylacetate: Prone to oxidation; stored under N₂ with BHT (0.01% w/w) as an antioxidant .

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